3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 345.8 g/mol. The compound features a unique structure that includes a furan ring, a pyrazole moiety, and a benzamide group, which contribute to its chemical properties and biological activities.
This compound falls under the category of organic compounds, specifically within the subcategories of heterocyclic compounds due to the presence of furan and pyrazole rings. It is also classified as an amide due to the benzamide functional group.
The synthesis of 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, conditions (temperature, solvents), and yields are often documented in synthetic protocols found in scientific literature .
The molecular structure of 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be represented using various notations:
COc1ccc(Cl)cc1C(=O)NCCn1cc(-c2ccoc2)cn1
IISNIAQFQHSMEV-UHFFFAOYSA-N
These notations provide insights into the connectivity and arrangement of atoms within the molecule, highlighting functional groups such as the chloro substituent, amide bond, and heterocyclic rings .
The compound's molecular weight is approximately 345.8 g/mol, with specific structural features that contribute to its reactivity and interaction with biological systems.
3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can participate in various chemical reactions typical for amides and heterocycles:
Technical details such as reaction conditions, catalysts used, and mechanistic pathways can be explored in specialized organic chemistry literature .
The mechanism of action for 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully elucidated but may involve interactions at specific biological targets due to its structural features:
Relevant data from experimental studies would provide insights into its efficacy and safety profiles in biological systems .
While specific physical properties such as melting point or boiling point are not extensively documented for this compound, general characteristics include:
Key chemical properties include:
Relevant data regarding these properties should be obtained from material safety data sheets or experimental studies conducted by researchers .
3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has potential applications in various fields:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: